2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione
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Overview
Description
2,2’,4,4’-Tetrahydro-5,5’-dimethyl-2,2’-bis(4-methylphenyl)[4,4’-bi-3H-pyrazole]-3,3’-dione: is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’-Tetrahydro-5,5’-dimethyl-2,2’-bis(4-methylphenyl)[4,4’-bi-3H-pyrazole]-3,3’-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’,4,4’-Tetrahydro-5,5’-dimethyl-2,2’-bis(4-methylphenyl)[4,4’-bi-3H-pyrazole]-3,3’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A heterocyclic compound with similar structural features.
Hydramethylnon: Another complex organic compound with multiple functional groups.
Uniqueness
What sets 2,2’,4,4’-Tetrahydro-5,5’-dimethyl-2,2’-bis(4-methylphenyl)[4,4’-bi-3H-pyrazole]-3,3’-dione apart is its specific arrangement of pyrazole rings and methyl groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-methyl-4-[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]-2-(4-methylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H22N4O2/c1-13-5-9-17(10-6-13)25-21(27)19(15(3)23-25)20-16(4)24-26(22(20)28)18-11-7-14(2)8-12-18/h5-12,19-20H,1-4H3 |
InChI Key |
OACNTMKZPWMFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)C3C(=NN(C3=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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